

# "Methyl 5-bromo-2,3-difluorobenzoate" IUPAC name

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## Compound of Interest

Compound Name: **Methyl 5-bromo-2,3-difluorobenzoate**

Cat. No.: **B1420519**

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An In-depth Technical Guide: **Methyl 5-bromo-2,3-difluorobenzoate**

A Senior Application Scientist's Reference for Researchers and Drug Development Professionals

## Executive Summary

**Methyl 5-bromo-2,3-difluorobenzoate** is a halogenated aromatic ester that serves as a highly versatile and valuable building block in modern synthetic organic chemistry. Its strategic placement of fluorine and bromine substituents on the benzene ring allows for precise, regioselective modifications, making it an important intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical identity, a robust synthetic protocol, detailed characterization parameters, and its significant applications, particularly in the realm of medicinal chemistry and drug discovery. The methodologies and insights presented herein are designed to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in their synthetic endeavors.

## Chemical Identification and Physicochemical Properties

Precise identification is paramount for ensuring the reproducibility of experimental results. The fundamental identifiers and physicochemical properties of **Methyl 5-bromo-2,3-difluorobenzoate** are summarized below.

Table 1: Core Chemical Identifiers

Identifier	Value	Source
IUPAC Name	methyl 5-bromo-2,3-difluorobenzoate	PubChemLite <a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrF <sub>2</sub> O <sub>2</sub>	PubChemLite <a href="#">[1]</a>
Canonical SMILES	COC(=O)C1=C(C(=CC(=C1)Br)F)F	PubChemLite <a href="#">[1]</a>
InChIKey	DKMZPQFQQSKBRL-UHFFFAOYSA-N	PubChemLite <a href="#">[1]</a>
CAS Number	136244-60-3	N/A

Table 2: Physicochemical Data

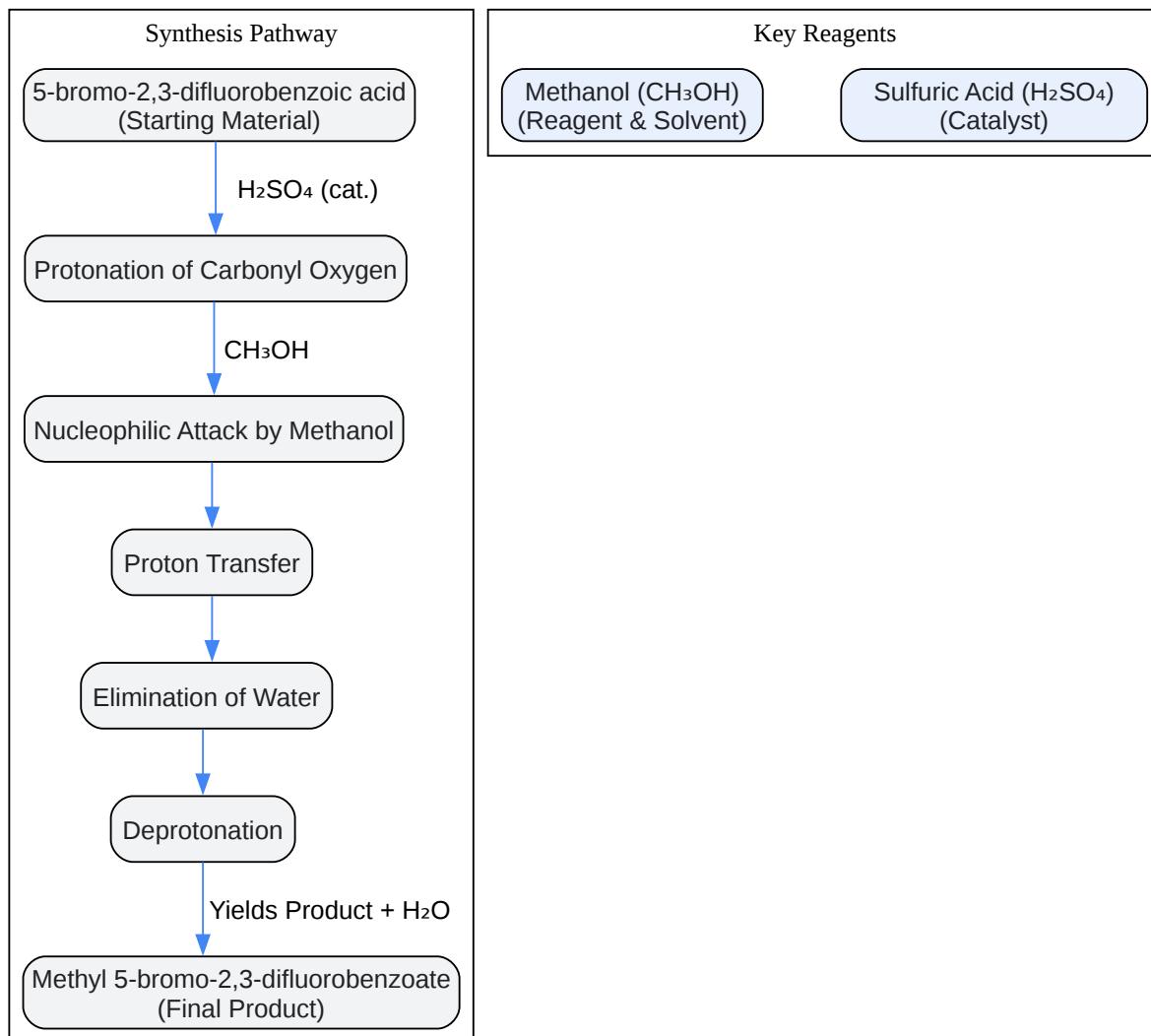
Property	Value	Notes
Molecular Weight	251.03 g/mol	Calculated
Monoisotopic Mass	249.9441 Da	PubChemLite <a href="#">[1]</a>
XlogP	2.7	Predicted measure of lipophilicity. <a href="#">[1]</a>
Melting Point	Not available	Experimental data not found.
Boiling Point	Not available	Experimental data not found.
Solubility	Soluble in common organic solvents (DCM, EtOAc, THF).	Based on typical ester properties.

## Synthesis and Mechanistic Considerations

The most direct and reliable synthesis of **Methyl 5-bromo-2,3-difluorobenzoate** involves the esterification of its corresponding carboxylic acid precursor, 5-bromo-2,3-difluorobenzoic acid. This transformation is typically achieved via Fischer-Speier esterification, a well-established acid-catalyzed reaction.

## Synthetic Workflow

The overall synthetic strategy is a two-step process: bromination of a difluorobenzoic acid precursor followed by esterification. However, for practical laboratory synthesis starting from the commercially available carboxylic acid, a one-step esterification is sufficient.



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Caption: Fischer-Speier esterification workflow for synthesizing the target compound.

## Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of **Methyl 5-bromo-2,3-difluorobenzoate**.

Objective: To synthesize **Methyl 5-bromo-2,3-difluorobenzoate** via acid-catalyzed esterification.

### Materials:

- 5-bromo-2,3-difluorobenzoic acid
- Anhydrous Methanol (MeOH)
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethyl Acetate ( $\text{EtOAc}$ )
- Hexanes

### Procedure:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2,3-difluorobenzoic acid (1.0 eq).
- Reagent Addition: Add anhydrous methanol (approx. 0.2-0.4 M concentration relative to the acid). Stir the mixture to dissolve the solid.
- Catalyst Introduction: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring solution. Causality Note: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.

- Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
- Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing saturated  $\text{NaHCO}_3$  solution. Trustworthiness Note: This step neutralizes the acidic catalyst and any unreacted carboxylic acid, which is crucial for a clean extraction.
- Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
- Workup - Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
- Drying and Filtration: Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure product.

## Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. The expected spectral features are outlined below.

- $^1\text{H}$  NMR: The spectrum should feature two distinct signals: a singlet for the methyl ester protons ( $-\text{OCH}_3$ ) around 3.9 ppm, and two multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the two aromatic protons. The aromatic signals will exhibit coupling to each other (meta-coupling) and to the adjacent fluorine atoms (H-F coupling).
- $^{19}\text{F}$  NMR: Two signals are expected for the two magnetically non-equivalent fluorine atoms. Each will appear as a doublet of doublets due to F-F coupling and coupling to the adjacent aromatic proton.
- $^{13}\text{C}$  NMR: The spectrum will show 8 distinct carbon signals corresponding to the methyl carbon, the carbonyl carbon, and the six unique aromatic carbons. The chemical shifts of the

aromatic carbons are influenced by the attached halogen substituents.

- Mass Spectrometry (MS): The mass spectrum will display a characteristic molecular ion peak  $[M]^+$  and a  $[M+2]^+$  peak of nearly equal intensity. This distinctive isotopic pattern is the hallmark of a molecule containing a single bromine atom.

## Applications in Medicinal Chemistry and Drug Development

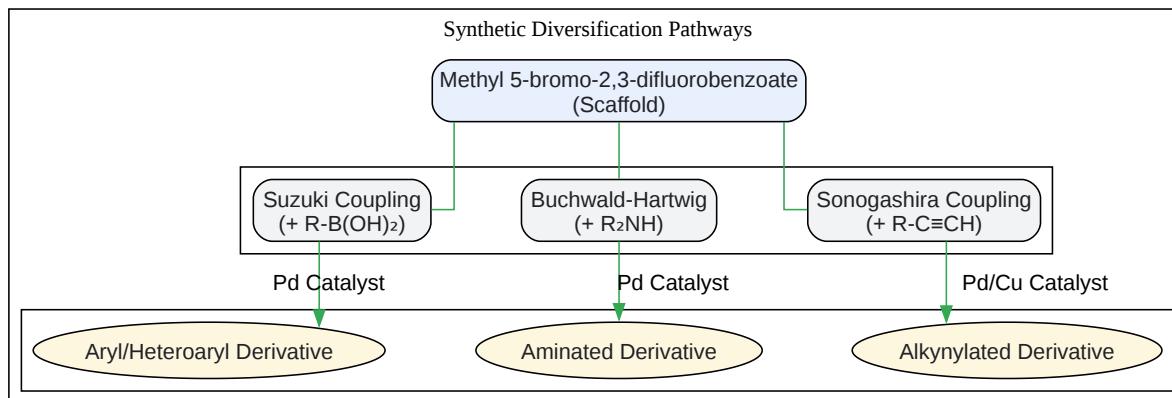
The true value of **Methyl 5-bromo-2,3-difluorobenzoate** lies in its capacity as a versatile scaffold for building complex molecular architectures. The differential reactivity of the C-Br bond compared to the highly stable C-F bonds allows for selective functionalization.

### Regioselective Cross-Coupling Reactions

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug synthesis.<sup>[2]</sup> This allows for the precise introduction of various functionalities at the 5-position while preserving the difluoro-substituted core, which can be crucial for modulating a drug candidate's properties like metabolic stability and binding affinity.  
<sup>[3]</sup>

Key Transformations:

- Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl groups.
- Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amines.
- Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
- Heck Coupling: Formation of C-C bonds with alkenes.



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## References

- 1. PubChemLite - Methyl 5-bromo-2,3-difluorobenzoate (C8H5BrF2O2) [pubchemlite.lcsb.uni.lu]
- 2. nbinfo.com [nbinfo.com]
- 3. nbinfo.com [nbinfo.com]
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